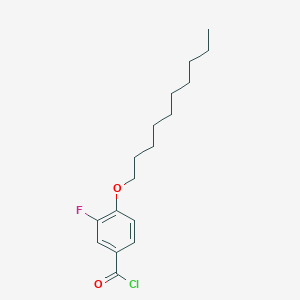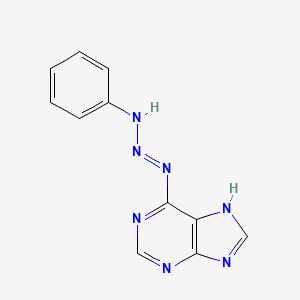
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate: is an organic compound with a unique structure that includes an oxetane ring and a chloropropenoate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate typically involves the reaction of (3-Methyloxetan-3-yl)methanol with 3-chloroprop-2-enoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The oxetane ring can undergo ring-opening reactions, while the chloropropenoate group can participate in addition and substitution reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(3-Methyloxetan-3-yl)methyl prop-2-ynoate: Similar structure but with a prop-2-ynoate group instead of a chloropropenoate group.
(3-Methyloxetan-3-yl)methyl benzoate: Contains a benzoate group instead of a chloropropenoate group.
Uniqueness:
- The presence of the chloropropenoate group in (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- The oxetane ring provides unique steric and electronic properties that influence its reactivity and applications.
Eigenschaften
| 113001-58-4 | |
Molekularformel |
C8H11ClO3 |
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
(3-methyloxetan-3-yl)methyl 3-chloroprop-2-enoate |
InChI |
InChI=1S/C8H11ClO3/c1-8(4-11-5-8)6-12-7(10)2-3-9/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
MNHIRIPULUIUSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COC(=O)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)



